molecular formula C11H18N4O B14201825 6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one CAS No. 919524-57-5

6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one

Cat. No.: B14201825
CAS No.: 919524-57-5
M. Wt: 222.29 g/mol
InChI Key: BZHPHUXSKDXFED-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group is introduced to the pyrimidine ring, followed by the attachment of the piperidine moiety through a reductive amination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

919524-57-5

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

6-amino-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C11H18N4O/c1-8-2-4-15(5-3-8)7-9-6-13-11(16)14-10(9)12/h6,8H,2-5,7H2,1H3,(H3,12,13,14,16)

InChI Key

BZHPHUXSKDXFED-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(NC(=O)N=C2)N

Origin of Product

United States

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